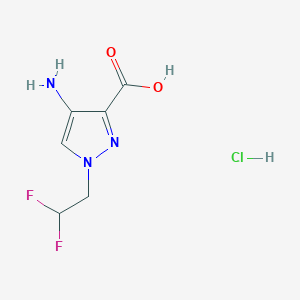

4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC13581815

Molecular Formula: C6H8ClF2N3O2

Molecular Weight: 227.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8ClF2N3O2 |

|---|---|

| Molecular Weight | 227.60 g/mol |

| IUPAC Name | 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H7F2N3O2.ClH/c7-4(8)2-11-1-3(9)5(10-11)6(12)13;/h1,4H,2,9H2,(H,12,13);1H |

| Standard InChI Key | UEVMNMQBTIAGCW-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl |

| Canonical SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride, reflects its core pyrazole ring () substituted with three functional groups:

-

A 2,2-difluoroethyl chain () at position 1, introducing electronegativity and steric bulk.

-

An amino group () at position 4, enabling hydrogen bonding and participation in nucleophilic reactions.

-

A carboxylic acid group () at position 3, protonated as a hydrochloride salt () to enhance solubility.

The canonical SMILES string C1=C(C(=NN1CC(F)F)C(=O)O)N.Cl and InChI key UEVMNMQBTIAGCW-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.60 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar due to HCl salt |

The hydrochloride salt form improves aqueous solubility, a critical factor for biological testing. Comparative analysis with the non-salt analog, 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid (, MW 210.56 g/mol), reveals that chlorination at position 3 reduces molecular weight but eliminates the amino group’s reactivity .

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for 4-amino-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid;hydrochloride are scarce, its synthesis likely involves:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition .

-

Substitution Reactions: Introduction of the 2,2-difluoroethyl group using fluoroalkylation agents (e.g., ) under basic conditions .

-

Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 3, followed by hydrochloride salt formation.

A related compound, 4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid (CAS 1006486-42-5), is synthesized via chlorination of the pyrazole precursor, achieving 95% purity . This suggests that similar halogenation strategies could apply to the target compound.

Purification and Characterization

Purification likely employs recrystallization or column chromatography, with characterization via:

-

NMR Spectroscopy: To confirm substitution patterns.

-

Mass Spectrometry: For molecular weight validation.

-

X-ray Crystallography: To resolve solid-state structure (data unavailable).

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

-

Amino Group (): Participates in acylation, alkylation, and Schiff base formation. For example, reacting with acyl chlorides yields amide derivatives .

-

Carboxylic Acid (): Forms esters, amides, or anhydrides. The hydrochloride salt may limit direct reactivity unless neutralized.

-

Difluoroethyl Chain (): Electron-withdrawing fluorine atoms enhance the pyrazole ring’s electrophilicity, facilitating aromatic substitution .

Stability and Degradation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s multifunctional structure positions it as a precursor for:

-

Anticancer Agents: Pyrazole cores are prevalent in inhibitors of VEGFR2 and PDGFR-β .

-

Antimicrobials: Amino-pyrazole derivatives exhibit activity against Gram-positive bacteria .

Materials Science

Fluorinated pyrazoles contribute to:

-

Liquid Crystals: Enhanced thermal stability from fluorine substituents .

-

Coordination Complexes: Carboxylic acid groups enable metal ligation for catalytic applications.

Comparative Analysis of Related Pyrazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume